1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Overview
Description
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxybenzyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione typically involves multi-step organic reactions. One common method includes the alkylation of a piperazine derivative with 3-methoxybenzyl chloride under basic conditions, followed by the introduction of a propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry or material science.
Scientific Research Applications
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as modulation of signal transduction or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)-4-propylpiperazine: Similar structure but lacks the 2,5-dione functionality.
1-(3-Methoxybenzyl)-6-butyl-2,5-piperazinedione: Similar structure with a butyl group instead of a propyl group.
1-(3-Methoxybenzyl)-2,5-piperazinedione: Lacks the propyl group.
Uniqueness
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is unique due to the presence of both the methoxybenzyl and propyl groups on the piperazine ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-6-propylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-5-13-15(19)16-9-14(18)17(13)10-11-6-4-7-12(8-11)20-2/h4,6-8,13H,3,5,9-10H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVYXNOKDCLJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.